molecular formula C9H17NO B066298 (1R,2R)-2-(Cyclopropylamino)cyclohexanol CAS No. 189362-43-4

(1R,2R)-2-(Cyclopropylamino)cyclohexanol

Cat. No.: B066298
CAS No.: 189362-43-4
M. Wt: 155.24 g/mol
InChI Key: CFEAMNVUJMQGNK-RKDXNWHRSA-N
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Description

(1R,2R)-2-(Cyclopropylamino)cyclohexanol is a chiral compound with a cyclohexane ring substituted with a cyclopropylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(Cyclopropylamino)cyclohexanol typically involves the following steps:

    Cyclohexanone Reduction: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Amination: The cyclohexanol is then subjected to amination with cyclopropylamine under suitable conditions, often involving a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced further to form more saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: More saturated cyclohexane derivatives.

    Substitution: Various substituted cyclohexanol derivatives.

Scientific Research Applications

(1R,2R)-2-(Cyclopropylamino)cyclohexanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies investigating the effects of chiral amines on biological systems.

    Industrial Applications: It is used in the production of fine chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Cyclopropylamino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. This can lead to changes in biological pathways, such as neurotransmitter release or enzyme inhibition.

Comparison with Similar Compounds

    (1R,2R)-2-(Ethylamino)cyclohexanol: Similar structure but with an ethylamino group instead of a cyclopropylamino group.

    (1R,2R)-2-(2-Chloroethylsulfonyl)cyclohexan-1-ol: Contains a chloroethylsulfonyl group instead of a cyclopropylamino group.

Uniqueness: (1R,2R)-2-(Cyclopropylamino)cyclohexanol is unique due to the presence of the cyclopropylamino group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds with specific biological activities.

Properties

IUPAC Name

(1R,2R)-2-(cyclopropylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-4-2-1-3-8(9)10-7-5-6-7/h7-11H,1-6H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEAMNVUJMQGNK-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573155
Record name (1R,2R)-2-(Cyclopropylamino)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189362-43-4, 189362-39-8
Record name (1R,2R)-2-(Cyclopropylamino)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R)-2-(cyclopropylamino)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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